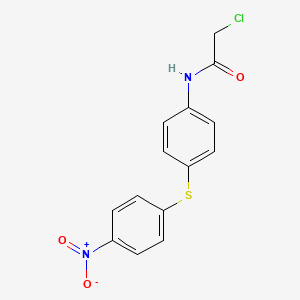

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide

説明

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a nitrophenyl group, and a thioether linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-nitrophenylthiol and 2-chloroacetamide.

Thioether Formation: 4-nitrophenylthiol is reacted with 4-chloronitrobenzene in the presence of a base such as sodium hydroxide to form 4-((4-nitrophenyl)thio)phenyl chloride.

Acetamide Formation: The resulting 4-((4-nitrophenyl)thio)phenyl chloride is then reacted with 2-chloroacetamide in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: The major product is 2-Chloro-N-(4-((4-aminophenyl)thio)phenyl)acetamide.

Reduction: The major product is 2-Chloro-N-(4-((4-aminophenyl)thio)phenyl)acetamide.

Substitution: The major products depend on the nucleophile used in the reaction.

科学的研究の応用

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

作用機序

The mechanism of action of 2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The thioether linkage allows the compound to form stable complexes with metal ions, which can enhance its biological activity.

類似化合物との比較

Similar Compounds

2-Chloro-N-(4-nitrophenyl)acetamide: This compound lacks the thioether linkage and has different chemical properties and biological activities.

4-Nitro-a-chloroacetanilide: This compound has a similar structure but lacks the thioether linkage.

N-(4-Nitrophenyl)-2-chloroacetamide: This compound is structurally similar but has different substituents.

Uniqueness

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is unique due to the presence of both a nitrophenyl group and a thioether linkage. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various fields.

生物活性

Introduction

2-Chloro-N-(4-((4-nitrophenyl)thio)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical formula:

- Molecular Formula: C₁₃H₁₃ClN₂O₂S

- CAS Number: 17329-87-2

The structure includes a chloroacetamide moiety and a nitrophenyl-thio substituent, which contributes to its biological activity.

Overview

Research has demonstrated that various chloroacetamide derivatives exhibit significant antimicrobial properties. A study screening several N-(substituted phenyl)-2-chloroacetamides highlighted the effectiveness of compounds with halogenated substituents against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA | Activity Against C. albicans |

|---|---|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | Moderate (Zone of inhibition: 15 mm) | High (Zone of inhibition: 30 mm) | High (Zone of inhibition: 28 mm) | Moderate (Zone of inhibition: 20 mm) |

| N-(4-chlorophenyl)-2-chloroacetamide | High (Zone of inhibition: 25 mm) | Very High (Zone of inhibition: 35 mm) | Moderate (Zone of inhibition: 20 mm) | Low (Zone of inhibition: 10 mm) |

These findings indicate that the presence of the nitro group enhances the compound's antimicrobial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The anticancer potential of thioamide derivatives, including those related to chloroacetamides, has been investigated. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins such as Bcl-2.

Case Studies

In a comparative study, compounds similar to 2-Chloro-N-(4-nitrophenyl)acetamide were tested for cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | A-431 | 15.5 |

| Thiazole Derivative | HT29 | 12.3 |

| Control Drug (Doxorubicin) | A-431 | 10.0 |

The IC₅₀ values indicate that while the compound exhibits notable cytotoxicity, it is less potent than standard chemotherapeutics like Doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of chloroacetamides. Research indicates that:

- Halogen Substituents: Compounds with halogen substitutions on the phenyl ring tend to exhibit enhanced lipophilicity and cellular permeability, leading to improved antimicrobial and anticancer properties.

- Nitro Group Influence: The presence of a nitro group at specific positions on the aromatic ring significantly influences both antimicrobial and anticancer activities.

特性

IUPAC Name |

2-chloro-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-9-14(18)16-10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYNUMYCJOJYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977857 | |

| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62292-40-4 | |

| Record name | Acetamide, 2-chloro-N-(4-((4-nitrophenyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062292404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。